1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol is a compound with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it features a pyrrolidine ring, which is often associated with various pharmacological properties. This compound is classified under organic compounds, specifically as a phenolic ether and an alcohol derivative.
The compound can be sourced from chemical suppliers that specialize in research chemicals. It has been cataloged in various databases, including BenchChem and PubChem, where it is available for purchase for research purposes.
1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol falls under the category of organic compounds, particularly within the subcategories of:
The synthesis of 1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., ethanol or dichloromethane), and catalysts (e.g., Lewis acids) to enhance yields and purity. Techniques like column chromatography are often employed for purification.
Key structural data includes:
The compound's InChI key is MUXGRKFZNWVWHT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol can undergo various chemical reactions:
Common reagents used for these reactions include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or develop new derivatives.
The mechanism of action for 1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol involves its interaction with biological targets:
This multifaceted mechanism contributes to its potential therapeutic applications.
1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol exhibits several notable physical properties:
Key chemical properties include:
The logP value (partition coefficient) indicates hydrophobicity, which can influence its bioavailability and interaction with biological membranes.
The scientific uses of 1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol are diverse:
This compound represents a valuable tool in research settings, aiding in the development of new pharmaceuticals and enhancing our understanding of biochemical processes.
The β-amino alcohol motif in 1-phenoxy-3-pyrrolidin-1-yl-propan-2-ol represents a privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capacity and conformational flexibility. This structural feature enables targeted interactions with G-protein coupled receptors (GPCRs), particularly adrenergic and sphingosine-1-phosphate receptors (S1PRs) [2] [5]. The phenoxy group provides a hydrophobic anchor, while the pyrrolidine nitrogen facilitates protonation at physiological pH, enhancing membrane penetration through cation-pi interactions. Computational analyses reveal that the optimal distance (5.2–6.8 Å) between the protonated nitrogen and the phenoxy oxygen in this scaffold mirrors endogenous ligand geometries for S1PR2 binding, as demonstrated in competitive binding assays (IC₅₀ = 14.6–38.5 nM) [2].
The 2,4,4-trimethylpentan-2-yl substituent on the phenyl ring (present in structural analogs) introduces steric bulk that modulates lipophilicity (predicted logP ≈ 3.8) and metabolic stability [1]. This aligns with structure-uptake relationship (SUR) studies showing that branched alkyl chains reduce P-glycoprotein efflux in Gram-negative bacteria by 40–60%, enhancing cellular accumulation [5]. Table 1 summarizes key structural features enabling target engagement:
Table 1: Structural Features and Functional Roles in β-Amino Alcohol Pharmacophores
| Structural Element | Role in Bioactivity | Optimal Parameters |
|---|---|---|
| β-Amino Alcohol Core | Hydrogen-bond donation/acceptance; Ribbon-like conformation | C–O bond: 1.42 Å; C–N bond: 1.47 Å |
| Pyrrolidine Nitrogen | Protonation site for cationic interactions | pKₐ: 9.2 ± 0.3 |
| Phenoxy Linker | Hydrophobic pocket anchoring | Dihedral angle: 112°–118° |
| Branched Alkyl Substituents | Efflux pump evasion; Lipophilicity modulation | logP: 3.5–4.2; TPSA: 45–55 Ų |
Synthesis typically proceeds via a three-step sequence starting with O-alkylation of 4-substituted phenols with epichlorohydrin under basic conditions (K₂CO₃/DMF, 80°C), yielding glycidyl ether intermediates with >85% regioselectivity [1] [4]. Nucleophilic ring-opening follows, where pyrrolidine attacks the less hindered carbon of the epoxide (Sn2 mechanism) in refluxing ethanol. This step requires stoichiometric control to minimize di-adduct formation, achieving 70–78% yields [3].
Critical modifications include:
Key Optimization Challenge: Steric hindrance from 2,4,4-trimethylpentan-2-yl substituents necessitates phase-transfer catalysis (e.g., tetrabutylammonium bromide) to achieve >90% conversion in the alkylation step [1].
The chiral C2 center in 1-phenoxy-3-pyrrolidin-1-yl-propan-2-ol dictates stereoselective receptor binding, with (S)-enantiomers showing 10–30× higher affinity for β-adrenergic receptors than (R)-counterparts [5]. Three enantiocontrol methods dominate:
Notably, ruthenium-catalyzed asymmetric hydrogenation of α-amino ketone precursors achieves 96% ee using chiral N,N-dioxide ligands but suffers from catalyst loading (5 mol%) and scalability issues [6].
Conventional thermal synthesis (reflux, 6–12h) generates thermal degradation byproducts (≤15%), motivating alternative protocols:
Table 2: Comparative Analysis of Synthesis Methodologies
| Method | Reaction Time | Yield (%) | ee (%) | PMIⴲ |
|---|---|---|---|---|
| Conventional Thermal | 8–12 h | 72 | - | 86 |
| Microwave-Assisted | 20 min | 90 | - | 32 |
| Enzymatic Resolution | 48 h | 41* | 99 | 45 |
| Asymmetric Hydrogenation | 6 h | 88 | 96 | 78 |
ⴲProcess Mass Intensity (PMI): Lower values indicate greener processes; *Yield after kinetic resolution
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8